molecular formula C9H6ClNO2 B1458192 3-(3-Chlorophenyl)-1,2-oxazol-5-ol CAS No. 1354923-77-5

3-(3-Chlorophenyl)-1,2-oxazol-5-ol

Cat. No.: B1458192
CAS No.: 1354923-77-5
M. Wt: 195.6 g/mol
InChI Key: FBTVJMCJMFLZCL-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1,2-oxazol-5-ol is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a chlorophenyl group at the third position of the oxazole ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzoyl chloride with hydroxylamine hydrochloride to form the corresponding oxime, which then undergoes cyclization to yield the desired oxazole . The reaction conditions often involve the use of a base such as sodium bicarbonate (NaHCO₃) and are carried out at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1,2-oxazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can react with the chlorophenyl group under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, reduced heterocycles, and functionalized derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1,2-oxazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

3-(3-Chlorophenyl)-1,2-oxazol-5-ol can be compared with other similar compounds, such as:

    3-(4-Chlorophenyl)-1,2-oxazol-5-ol: Similar structure but with the chlorine atom at the para position, which can affect its reactivity and biological activity.

    3-(3-Bromophenyl)-1,2-oxazol-5-ol:

    3-(3-Methylphenyl)-1,2-oxazol-5-ol: Methyl substitution instead of chlorine, resulting in different steric and electronic effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-(3-chlorophenyl)-2H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-7-3-1-2-6(4-7)8-5-9(12)13-11-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTVJMCJMFLZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=O)ON2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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